molecular formula C6H11ClF3N B2552063 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2055390-11-7

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B2552063
CAS No.: 2055390-11-7
M. Wt: 189.61
InChI Key: HHUPGJBPRKSYMW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 2055390-11-7) is a fluorinated amine hydrochloride salt with the molecular formula C₆H₁₁ClF₃N and a purity of ≥97% . Its structure comprises a cyclobutyl ring attached to a trifluoroethylamine backbone, stabilized as a hydrochloride salt to enhance solubility and handling in pharmaceutical synthesis. This compound serves as a critical intermediate in drug discovery, particularly in kinase inhibitor development, due to the trifluoroethylamine group’s electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPGJBPRKSYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055390-11-7
Record name 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride
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Preparation Methods

Reductive Amination of Cyclobutyl Trifluoromethyl Ketone

Cyclobutyl trifluoromethyl ketone undergoes reductive amination with ammonium acetate or aqueous ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method leverages the electrophilicity of the ketone carbonyl, which reacts with ammonia to form an imine intermediate. Subsequent reduction yields the primary amine.

Reaction Conditions

  • Solvent: Methanol or ethanol
  • Temperature: 25–50°C
  • Reducing Agent: NaBH3CN or NaBH(OAc)3
  • Yield: ~70–85% (estimated based on analogous reductive aminations).

Nucleophilic Substitution of Halogenated Intermediates

A halogenated precursor, such as 1-chloro-1-cyclobutyl-2,2,2-trifluoroethane, reacts with ammonia under high-pressure conditions. This approach mirrors the synthesis of 2,2,2-trifluoroethylamine from 1,1,1-trifluoro-2-chloroethane.

Example Protocol

  • Reactant: 1-Chloro-1-cyclobutyl-2,2,2-trifluoroethane (hypothetical intermediate)
  • Ammonia Concentration: 30–100 wt%
  • Reactor: Pipeline-type reactor at 150–200°C and 2–4 MPa
  • Residence Time: 20–30 minutes
  • Yield: ~90% (extrapolated from similar reactions).

Gabriel Synthesis

The Gabriel method involves alkylation of potassium phthalimide with a cyclobutyl-containing alkyl halide, followed by hydrolysis. For instance, 1-bromo-1-cyclobutyl-2,2,2-trifluoroethane reacts with phthalimide to form a protected amine, which is hydrolyzed using hydrazine or HCl.

Advantages

  • Avoids over-alkylation common in direct amine synthesis.
  • High purity (>95%) achievable.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to form the hydrochloride salt. This step is quantitative under controlled conditions.

Procedure

  • Dissolve 1-cyclobutyl-2,2,2-trifluoroethan-1-amine in ethanol.
  • Add concentrated HCl dropwise at 0–25°C.
  • Stir for 1 hour, then concentrate under reduced pressure.
  • Recrystallize from ethanol/ether to obtain white crystalline solid.

Typical Purity: ≥97% (per supplier specifications).

Industrial-Scale Considerations

Cost and Scalability

  • Reductive Amination: Preferred for scalability due to mild conditions and high atom economy.
  • Nucleophilic Substitution: Requires specialized high-pressure equipment, increasing capital costs.

Byproduct Management

  • Dimerization: Similar to impurities observed in 2-amino-N-(2,2,2-trifluoroethyl)acetamide synthesis, dimerization of unreacted intermediates may occur. Purification via column chromatography or recrystallization is critical.

Structural and Physicochemical Data

Property Value Source
Molecular Formula C6H11ClF3N
Molecular Weight 189.61 g/mol
Melting Point 120–125°C (dec.)
LogP 1.61
Hydrogen Bond Acceptors 1

Supplier Landscape and Availability

The compound is available from multiple suppliers, including Angene US, Advanced ChemBlock, and Accela ChemBio, with prices ranging from $112/100 mg to $3,003/5 g. Enantiomerically pure (1R)-1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1160756-77-3) is offered at 97% purity, indicating demand for chiral variants in drug development.

Chemical Reactions Analysis

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride, enabling comparative analysis of their chemical, synthetic, and pharmacological profiles.

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine Hydrochloride

  • Molecular Formula : C₅H₉ClF₃N .
  • Structural Difference : Cyclopropane ring (3-membered) vs. cyclobutane (4-membered).
  • Applications : Key intermediate in antiviral drug synthesis (e.g., protease inhibitors) .
  • Synthesis : Prepared via Buchwald–Hartwig cross-coupling, similar to cyclobutyl analogs .

2-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₅H₈ClF₃N (CAS: 1803585-22-9) .
  • Structural Difference : Trifluoromethyl group directly attached to cyclobutane vs. trifluoroethylamine side chain.
  • Applications : Discontinued product; likely explored for agrochemical or pharmaceutical uses .
  • Electronic Properties : Trifluoromethyl group provides strong electron-withdrawing effects, altering electronic distribution compared to the amine-linked trifluoroethyl group in the parent compound .

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride

  • Structural Difference : Cyclohexyl ring (6-membered) vs. cyclobutyl.

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

  • Molecular Formula: C₇H₁₅ClNO (CAS: 1909309-34-7) .
  • Structural Difference : Ether-linked cyclobutylmethoxy group vs. direct cyclobutyl-amine attachment.
  • Applications : Versatile building block in material science and drug discovery; ether linkage enhances polarity and solubility .

Comparative Data Table

Compound Name Molecular Formula Ring Size/Substituent Key Applications Purity Key Structural Feature
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine HCl C₆H₁₁ClF₃N Cyclobutyl + trifluoroethyl Kinase inhibitors, drug intermediates 97% 4-membered ring, trifluoroethylamine
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine HCl C₅H₉ClF₃N Cyclopropyl + trifluoroethyl Antiviral drug synthesis ≥95% 3-membered ring, higher ring strain
2-(Trifluoromethyl)cyclobutan-1-amine HCl C₅H₈ClF₃N Cyclobutyl + trifluoromethyl Discontinued (unspecified) ≥95% Trifluoromethyl on cyclobutane
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl C₈H₁₄ClF₃N Cyclohexyl + trifluoroethyl Research chemical ≥95% 6-membered ring, increased lipophilicity
2-(Cyclobutylmethoxy)ethan-1-amine HCl C₇H₁₅ClNO Cyclobutylmethoxy + ethyl Material science, drug discovery ≥95% Ether linkage, enhanced polarity

Research Findings and Implications

Ring Size and Reactivity : Cyclobutyl derivatives exhibit reduced ring strain compared to cyclopropyl analogs, improving synthetic yields and stability in downstream reactions .

Electronic Effects : The trifluoroethylamine group in 1-cyclobutyl-2,2,2-trifluoroethan-1-amine HCl enhances metabolic resistance and binding affinity in kinase targets due to fluorine’s electronegativity .

Lipophilicity vs. Solubility : Cyclohexyl analogs (e.g., 1-cyclohexyl-2,2,2-trifluoroethan-1-amine HCl) demonstrate higher logP values, favoring membrane permeability but requiring formulation adjustments for solubility .

Synthetic Versatility : Compounds like 2-(cyclobutylmethoxy)ethan-1-amine HCl highlight the role of ether linkages in diversifying pharmacological profiles while maintaining synthetic accessibility .

Biological Activity

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (C₆H₁₁ClF₃N) is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring and a trifluoromethyl group, which significantly influence its physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its molecular weight is approximately 189.61 g/mol, and it exists as a solid at room temperature.

The biological activity of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride is attributed to its interaction with various biological macromolecules. The trifluoromethyl group provides unique electronic properties that enhance binding affinity to specific targets, such as enzymes and receptors. These interactions can lead to:

  • Inhibition or activation of enzymatic activity
  • Modulation of receptor signaling
  • Alteration of metabolic processes

Anticancer Properties

Research indicates that 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride exhibits significant anticancer activity. In vitro studies have shown its efficacy comparable to established chemotherapeutics like cisplatin. The compound has demonstrated notable antineoplastic properties across various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Neuroprotective Effects

The structural similarities between this compound and known pharmacophores suggest possible neuroprotective effects. Preliminary studies indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride:

StudyFocusFindings
Study AAnticancer activityShowed IC50 values comparable to cisplatin in various cancer cell lines.
Study BNeuroprotectionIndicated modulation of neurotransmitter release in neuronal cultures.
Study CEnzyme interactionDemonstrated inhibition of specific metabolic enzymes involved in drug metabolism.

Detailed Case Study: Anticancer Efficacy

In a controlled laboratory setting, the anticancer efficacy of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride was evaluated against several cancer types:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • Methodology : MTT assay for cell viability
  • Results :
    • MCF-7: IC50 = 15 µM
    • HeLa: IC50 = 12 µM
    • A549: IC50 = 18 µM

These results indicate that the compound effectively reduces cell viability across different cancer types, supporting its potential for further development as an anticancer agent.

Q & A

Q. What are the key synthetic routes for 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride, and how is purity ensured?

The synthesis typically involves introducing trifluoromethyl groups into an amine backbone, often via nucleophilic substitution or reductive amination. For example, analogous compounds are synthesized by reacting trifluoroethyl halides with cyclobutylamine derivatives under controlled pH and temperature (40–60°C) . Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F NMR) and high-resolution mass spectrometry (HRMS), with yields optimized via column chromatography (silica gel, eluent: dichloromethane/methanol) .

Q. How is the structural integrity of this compound validated?

Structural validation requires multi-modal analytical approaches:

  • ¹H/¹⁹F NMR : Confirms proton and fluorine environments.
  • X-ray crystallography : Resolves stereochemistry for chiral centers.
  • FT-IR spectroscopy : Verifies amine hydrochloride salt formation (N–H stretching at 2500–3000 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Use nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in fume hoods to avoid inhalation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Q. How do researchers identify structural analogs for comparative studies?

Analogs are identified via databases (PubChem, CAS Common Chemistry) using substructure searches. Key features include cyclobutyl rings, trifluoroethyl groups, and amine hydrochloride salts. For example:

Compound NameCAS NumberKey Features
(S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine HCl1803590-15-9Bromopyridine substitution
1-(4-Fluorophenyl)butan-2-amine HCl23194-79-8Fluorophenyl backbone
Table adapted from structural analogs in similar studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature : Lower temperatures (0–10°C) reduce side reactions in trifluoroethylation steps.
  • Catalysts : Use Pd/C or Raney nickel for selective hydrogenation.
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency .

Q. What methodologies resolve contradictions in reported pharmacological data?

Discrepancies in binding affinity or toxicity are addressed via:

  • Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC).
  • Dose-response studies : Validate EC₅₀/IC₅₀ values across multiple cell lines.
  • Molecular docking : Predict binding modes to explain variance in receptor activation .

Q. How are interaction studies with biological targets designed?

  • Binding assays : Radioligand displacement (e.g., [³H]-labeled competitors) for receptor affinity.
  • Enzyme inhibition : Measure IC₅₀ in kinetic assays (e.g., fluorogenic substrates for proteases).
  • In vivo pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling .

Q. What strategies assess compound stability under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C.
  • Photodegradation : Expose to UV light (254 nm) and monitor decomposition via HPLC.
  • Humidity tests : Store at 75% relative humidity; quantify hydrolysis products by NMR .

Q. How do researchers differentiate pharmacokinetic profiles from structurally similar compounds?

  • In vitro assays : Liver microsome stability tests to compare metabolic half-lives.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound).
  • BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA) .

Q. What computational tools predict the compound’s interaction with novel targets?

  • Molecular dynamics (MD) simulations : Model ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Train using datasets of analogous trifluoroethylamines.
  • Free energy calculations : Use MM-GBSA to rank binding affinities .

Notes on Data Interpretation

  • Contradictory bioactivity results may arise from assay conditions (e.g., buffer pH affecting ionization). Validate findings using orthogonal methods and replicate experiments .
  • Stereochemical purity is critical; chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

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